3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride
Overview
Description
The compound “3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride” is a complex organic molecule. It contains a benzenesulfonyl chloride group, which is an organosulfur compound with the formula C6H5SO2Cl . It also contains a chlorosulfonyl group attached to a phenyl ring, and a 5-methylisoxazole group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzenesulfonyl chloride group would likely contribute to the overall polarity of the molecule . The isoxazole ring could potentially introduce some rigidity into the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Benzenesulfonyl chloride is known to be a colorless viscous oil that dissolves in organic solvents . This compound might have similar solubility properties due to the presence of the benzenesulfonyl chloride group .Scientific Research Applications
Amino Acid Derivatives Synthesis :
- Research by Riabchenko et al. (2020) explored creating amino acid derivatives using a similar sulfonyl chloride compound. This indicates potential use in synthesizing novel amino acid derivatives (Riabchenko et al., 2020).
Steric Hindrance Analysis in Molecular Structures :
- A study by Rublova et al. (2017) examined sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This suggests its use in analyzing steric effects in molecular structures (Rublova et al., 2017).
Supramolecular Polymeric Complexes :
- El-Sonbati et al. (2018) reported on the formation of supramolecular copper(II) polymeric complexes with a structurally similar ligand, indicating potential applications in creating such complexes (El-Sonbati et al., 2018).
Synthesis of Antibacterial Derivatives :
- Behrami (2018) conducted organic syntheses of new derivatives from Chromen-2-one, which included similar sulfonyl chloride compounds, indicating a role in developing antibacterial agents (Behrami, 2018).
Investigation of Sulfonylation Reactions :
- Nara et al. (2001) used 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, using a similar sulfonyl chloride, indicating its utility in studying sulfonylation reactions (Nara et al., 2001).
Spectroscopic and Luminescence Studies :
- Fedyunyaeva and Shershukov (1993) studied compounds like 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides for their spectral and luminescence properties, suggesting its application in spectroscopic research (Fedyunyaeva & Shershukov, 1993).
Kinetic Investigation of Substitution Reactions :
- Rublova et al. (2017) also conducted kinetic investigations on the substitution reactions of similar molecules in aqueous solutions, indicating applications in chemical kinetics studies (Rublova et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Valdecoxib Impurity-E, also known as 3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride or 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride, primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins .
Mode of Action
Valdecoxib Impurity-E selectively inhibits the COX-2 enzyme, which is important for the mediation of inflammation and pain . This selective inhibition of COX-2 leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Valdecoxib Impurity-E is the arachidonic acid pathway . In this pathway, both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins and thromboxane . By selectively inhibiting COX-2, Valdecoxib Impurity-E reduces the production of these pro-inflammatory molecules .
Pharmacokinetics
It is known that valdecoxib, a related compound, is rapidly absorbed after oral ingestion with an absolute bioavailability of 83% in humans . Valdecoxib also undergoes extensive hepatic metabolism, predominantly by the cytochrome P450 (CYP) isoenzyme CYP3A4 .
Result of Action
The molecular and cellular effects of Valdecoxib Impurity-E’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2, Valdecoxib Impurity-E reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation . In clinical trials, Valdecoxib has demonstrated efficacy in treating the signs and symptoms of rheumatoid arthritis .
Properties
IUPAC Name |
3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCVZQQYUBTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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